![molecular formula C10H12O4 B3380184 2-Methoxy-2-(3-methoxyphenyl)acetic acid CAS No. 1832647-27-4](/img/structure/B3380184.png)
2-Methoxy-2-(3-methoxyphenyl)acetic acid
Overview
Description
“2-Methoxy-2-(3-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1832647-27-4 . It has a molecular weight of 196.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) . The InChI key is MJQJGHVSTUVGEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature .Scientific Research Applications
VMA has been extensively studied as a biomarker for various disorders. In neuroblastoma, a type of childhood cancer, elevated levels of VMA in urine can indicate the presence of the tumor. Similarly, in pheochromocytoma, a rare tumor of the adrenal gland, VMA levels can be used to diagnose the condition. In Parkinson's disease, VMA levels have been found to be lower in the cerebrospinal fluid of patients, suggesting a potential role in disease diagnosis and monitoring.
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as 2-methoxyacetic acid are known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Result of Action
It’s known that similar compounds can have cytotoxic potential .
Action Environment
It’s known that similar compounds are soluble in water, methanol, ether, ethanol, and acetone , which could potentially influence their action in different environments.
Advantages and Limitations for Lab Experiments
VMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be analyzed using various analytical techniques, including thin-layer chromatography and high-performance liquid chromatography. However, VMA also has some limitations. It is not specific to any particular disorder and can be influenced by various factors, including diet and medication. Therefore, it should be used in conjunction with other biomarkers and clinical assessments.
Future Directions
For VMA research include the development of more specific biomarkers, identification of the exact mechanism of action, and potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJGHVSTUVGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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